2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring
Preparation Methods
The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination. The azetidine ring can be formed via cyclization of a suitable amine precursor. The final step involves coupling the pyrazole and azetidine intermediates with a trifluoromethylpyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .
Chemical Reactions Analysis
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole: This compound also contains a pyrazole ring and a trifluoromethyl group but lacks the azetidine ring.
2-(1H-pyrazol-1-yl)pyridine: This compound features a pyrazole ring and a pyridine ring but does not have the chloro or trifluoromethyl substituents.
4-chloro-1H-pyrazole: This simpler compound contains only the pyrazole ring with a chloro substituent.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClF3N4 |
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Molecular Weight |
316.71 g/mol |
IUPAC Name |
2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H12ClF3N4/c14-10-4-19-21(8-10)7-9-5-20(6-9)12-11(13(15,16)17)2-1-3-18-12/h1-4,8-9H,5-7H2 |
InChI Key |
IRIUJZRJTLWKES-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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